5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylic Acid
Overview
Description
5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid is an organic compound that belongs to the class of furan carboxylic acids. This compound is characterized by the presence of a furan ring substituted with a trifluoromethyl group and a carboxylic acid group, along with a biphenyl moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki-Miyaura coupling reaction between a phenylboronic acid and a halogenated benzene derivative.
Introduction of the Furan Ring: The biphenyl intermediate can then undergo a cyclization reaction with a suitable dicarbonyl compound to form the furan ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furanones or carboxylated furan derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
Similar Compounds
5-(4-phenylphenyl)-2-methylfuran-3-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
5-(4-phenylphenyl)-2-(trifluoromethyl)thiophene-3-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.
5-(4-phenylphenyl)-2-(trifluoromethyl)pyrrole-3-carboxylic acid: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
The presence of the trifluoromethyl group in 5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid imparts unique properties such as increased lipophilicity, metabolic stability, and potential for strong interactions with biological targets. The furan ring also contributes to the compound’s electronic properties, making it distinct from similar compounds with different heterocyclic rings.
Biological Activity
Overview
5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid is a compound belonging to the class of furan carboxylic acids, notable for its unique structure featuring a trifluoromethyl group and a biphenyl moiety. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 336.27 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity through hydrogen bonding and ionic interactions, while the carboxylic acid group can participate in additional interactions that modulate biological activity.
In Vitro Studies
Recent studies have demonstrated that derivatives of furan compounds, including those similar to this compound, exhibit significant biological activities:
- Phosphodiesterase Inhibition : Compounds structurally related to this compound have shown inhibitory effects on phosphodiesterase type 4 (PDE4). For instance, a related compound exhibited an IC50 value of 1.4 μM against PDE4B, indicating strong inhibitory potential compared to rolipram (IC50 = 2.0 μM) .
- Anti-inflammatory Activity : In vitro assays revealed that these compounds can block lipopolysaccharide (LPS)-induced TNF-α release, suggesting anti-inflammatory properties that could be beneficial in treating conditions like asthma and sepsis .
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups such as trifluoromethyl significantly impacts the biological activity of furan derivatives. The SAR studies indicate that modifications at the para-position of the phenyl ring can enhance or diminish activity against various targets like cholinesterases and cyclooxygenases .
Case Studies
In a study evaluating the biological activity of furochromone derivatives, compounds containing trifluoromethyl groups were found to exhibit enhanced inhibitory effects against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example:
Compound | AChE IC50 (μM) | BChE IC50 (μM) |
---|---|---|
5j | 10.4 | 7.7 |
3e | 5.4 | 9.9 |
These findings highlight the importance of structural modifications in optimizing biological activity .
Comparative Analysis with Similar Compounds
This compound can be compared with other similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
5-(4-phenylphenyl)-2-methylfuran-3-carboxylic acid | Methyl group instead of trifluoromethyl | Lower lipophilicity |
5-(4-phenylphenyl)-2-(trifluoromethyl)thiophene-3-carboxylic acid | Thiophene ring | Different electronic properties |
5-(4-phenylphenyl)-2-(trifluoromethyl)pyrrole-3-carboxylic acid | Pyrrole ring | Varying enzyme interactions |
The unique trifluoromethyl group in the furan structure imparts distinct properties that enhance its potential as a therapeutic agent.
Properties
IUPAC Name |
5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3O3/c19-18(20,21)16-14(17(22)23)10-15(24-16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZOLBZNUYWBAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(O3)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371075 | |
Record name | 5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
241154-06-3 | |
Record name | 5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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